N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide
Description
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxy-substituted benzoyl group linked to a propan-2-ylamine moiety with a furan-3-yl substituent. The furan ring and methoxy group may influence electronic properties, solubility, and intermolecular interactions, which are critical for pharmacological or agrochemical activity .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(9-12-7-8-19-10-12)16-15(17)13-5-3-4-6-14(13)18-2/h3-8,10-11H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFBLJUPTVSPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide typically involves the acylation of a furan derivative with a benzamide precursor. One common method involves the reaction of furan-3-ylpropan-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
- Furan vs.
- Methoxy vs.
Electronic and Physicochemical Properties
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a furan ring and a propan-2-yl side chain. Its chemical structure can be represented as follows:
This compound's unique structural features contribute to its interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to antimicrobial or anticancer effects. For instance, it has been studied for its ability to inhibit bacterial enzymes, disrupting cell wall synthesis and protein production.
2. Receptor Binding:
this compound may bind to various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways, influencing processes such as inflammation and cell proliferation .
Antimicrobial Activity
Research indicates that compounds with furan rings exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that it demonstrates significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and the inhibition of cell cycle progression .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan ring or the benzamide moiety can significantly affect potency and selectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
